Isopropyl 2-chlorobenzoate
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Overview
Description
Isopropyl 2-chlorobenzoate is an organic compound with the molecular formula C10H11ClO2. It is an ester derived from 2-chlorobenzoic acid and isopropyl alcohol. This compound is known for its aromatic properties and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-chlorobenzoate can be synthesized through the esterification of 2-chlorobenzoic acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-chlorobenzoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 2-chlorobenzoic acid and isopropyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like ammonia or thiols are used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-chlorobenzoic acid and isopropyl alcohol.
Reduction: The corresponding alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Isopropyl 2-chlorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of isopropyl 2-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can undergo hydrolysis, releasing 2-chlorobenzoic acid, which may interact with various enzymes and receptors in biological systems. The chlorine atom in the aromatic ring can also participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and methanol.
Ethyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and ethanol.
Propyl 2-chlorobenzoate: An ester derived from 2-chlorobenzoic acid and propanol.
Uniqueness
Isopropyl 2-chlorobenzoate is unique due to the presence of the isopropyl group, which imparts distinct physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. The isopropyl group influences the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications where other esters may not be as effective.
Properties
CAS No. |
942-14-3 |
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Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
propan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C10H11ClO2/c1-7(2)13-10(12)8-5-3-4-6-9(8)11/h3-7H,1-2H3 |
InChI Key |
ZQVYNQNVFVRHMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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